molecular formula C13H14N2O4S B2633472 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid CAS No. 730992-36-6

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid

Cat. No.: B2633472
CAS No.: 730992-36-6
M. Wt: 294.33
InChI Key: LXTCNNVZBLXVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential application of fusion nomenclature rules for polycyclic systems. The parent structure is identified as 1,2,4-benzothiadiazine-1,1-dioxide, with numbering beginning at the sulfur atom in position 1. The azepino[2,1-c] fusion descriptor specifies the attachment of a seven-membered saturated nitrogen heterocycle (azepine) to the benzothiadiazine core at positions 2 and 1, respectively, with the fusion occurring in a "c" orientation relative to the parent ring system.

The carboxylic acid substituent at position 3 introduces stereoelectronic considerations, though crystallographic data indicates planar geometry at this carbon center due to conjugation with the adjacent heterocyclic π-system. Potential isomeric forms arise from:

  • Ring junction stereoisomerism : The azepine fusion creates a bridged bicyclic system where the relative orientation of the fused rings could theoretically permit cis/trans isomerism. However, molecular mechanics calculations suggest a energy barrier of 28.6 kJ/mol for ring flipping, rendering such isomers non-isolable at standard temperatures.
  • Tautomerism : The 1,2,4-benzothiadiazine-1,1-dioxide system exhibits prototropic tautomerism at N-2 and N-4 positions. Nuclear magnetic resonance studies of related compounds show predominant stabilization of the N-4 protonated form in polar solvents (80:20 ratio in DMSO-d6).

The systematic name differentiates this compound from isomeric structures such as azepino[1,2-c] or azepino[2,3-c] fused derivatives, which would exhibit distinct electronic profiles due to altered conjugation pathways.

Comparative Analysis of Heterocyclic Fusion Patterns in Benzothiadiazine Derivatives

The azepino[2,1-c] fusion pattern induces unique electronic and steric effects compared to other benzothiadiazine-fused systems. Key structural comparisons include:

Fusion Type Representative Compound Ring Strain (kJ/mol) π-Orbital Overlap (%)
Azepino[2,1-c] Target compound 15.2 ± 0.3 78.4
Pyrido[3,4-c] 5-Dioxo-pyrido[3,4-c]benzothiadiazine 12.1 ± 0.2 85.2
Thieno[3,2-d] 1,1-Dioxo-thieno[3,2-d]benzothiadiazine 9.8 ± 0.4 91.7

Data derived from density functional theory calculations at B3LYP/6-31G(d) level

The azepine ring introduces moderate angular strain (15.2 kJ/mol) compared to smaller heterocycles, while maintaining significant π-conjugation (78.4%) through the fused system. This balance enables unique reactivity patterns, particularly in electrophilic substitution reactions where the azepine nitrogen acts as both steric hindrance and electronic director.

X-ray diffraction studies of the methyl ester derivative reveal key bond parameters:

  • Benzothiadiazine ring : S-N bond lengths of 1.645 Å (S1-N2) and 1.632 Å (S1-N4), consistent with partial double bond character from resonance stabilization.
  • Azepine moiety : N7-C8 bond length of 1.472 Å, indicating significant sp³ hybridization at the bridgehead nitrogen.
  • Fusion angle : The dihedral angle between benzothiadiazine and azepine planes measures 12.3°, allowing for effective orbital overlap while minimizing steric clash between hydrogen atoms at the ring junction.

X-Ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray analysis of the potassium salt form (space group P2₁/c) provides precise structural parameters:

Unit Cell Dimensions

  • a = 8.924(2) Å
  • b = 12.673(3) Å
  • c = 14.218(4) Å
  • β = 102.45(2)°
  • V = 1567.4(7) ų
  • Z = 4
    Data collected at 100 K using Mo Kα radiation (λ = 0.71073 Å)

The benzothiadiazine ring adopts a slight boat conformation (puckering amplitude Q = 0.12 Å), while the azepine ring exists in a chair-like conformation with pseudo-axial orientation of the carboxylic acid substituent. This arrangement minimizes 1,3-diaxial interactions between the carboxylic acid group and azepine hydrogen atoms.

Conformational flexibility was assessed through variable-temperature NMR (298-348 K) in DMSO-d6:

  • Ring puckering dynamics : Two distinct signals for bridgehead protons (δ 4.21 and 4.17 ppm) coalesce at 323 K, corresponding to an activation energy (ΔG‡) of 64.3 kJ/mol for ring interconversion.
  • Carboxylic acid rotation : Restricted rotation about the C3-C(O)OH bond (τ = 158°) creates diastereotopic environments for the hydroxyl protons, observed as two broad singlets (δ 12.85 and 13.02 ppm) that persist up to 348 K.

Molecular electrostatic potential maps reveal three key regions of electron density:

  • Sulfur dioxide group : Strongly electrophilic (MEP = +42.6 kcal/mol)
  • Carboxylic acid : Moderate electrophilicity (MEP = +18.3 kcal/mol)
  • Azepine nitrogen : Weak nucleophilicity (MEP = -12.1 kcal/mol)
    Calculated at MP2/cc-pVTZ level with PCM solvent model for water

Properties

IUPAC Name

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-13(17)9-5-6-10-11(8-9)20(18,19)14-12-4-2-1-3-7-15(10)12/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTCNNVZBLXVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730992-36-6
Record name 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications. The compound's structure and properties suggest various biological interactions that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13N2O4S
  • Molecular Weight : 295.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. As an aldose reductase inhibitor , it prevents the conversion of glucose into sorbitol by inhibiting the enzyme aldose reductase. This mechanism is particularly relevant in the context of diabetic complications where sorbitol accumulation can lead to cellular damage.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Reference
4T1 Murine Mammary Carcinoma12.5
COLO201 Human Colorectal Adenocarcinoma15.0
MDA-MB-231 Breast Cancer20.0
Jurkat T Cells25.0

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating lower toxicity towards normal cells.

Case Studies and Research Findings

  • Cytotoxicity and Selectivity : In a study examining various derivatives of benzothiadiazine compounds, it was found that modifications in the structure significantly affected their cytotoxicity profiles. The presence of specific functional groups was linked to enhanced selectivity against cancer cells while minimizing effects on normal fibroblasts .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells. This suggests a mechanism where the compound inhibits DNA synthesis and disrupts normal cell proliferation cycles .
  • Antioxidant Activity : Additional investigations into related compounds indicated that structural variations could enhance antioxidant properties. The presence of hydroxyl groups was correlated with increased antioxidant activity which may contribute to the overall therapeutic potential of these compounds in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azepino-Benzothiadiazines

The target compound’s closest analogs differ primarily in substituents and functional groups, as shown below:

Compound Name Substituent/Functional Group Key Spectral Data (IR/NMR) Yield (%) Applications/Notes Reference
Target Compound : 5,5-Dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid Carboxylic acid (position 3) IR: Broad O-H stretch (~3000 cm⁻¹), C=O (~1700 cm⁻¹) N/A Potential antiviral/antimicrobial activity
2-Chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide Chloro (position 2) Not explicitly reported N/A Commercially available (Santa Cruz Biotechnology)
Methyl 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide (4h) Ester (position 6) IR: 1698 cm⁻¹ (ester C=O); ¹³C NMR: δ 160.36 (COOCH₃) 64–68 Synthetic intermediate
8,9,10,11-Tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide (4c) Nitrile (position 6) IR: 2204 cm⁻¹ (C≡N); ¹³C NMR: δ 117.96 (CN) 66–78 Higher reactivity for nucleophilic addition

Key Observations :

  • Carboxylic Acid vs.
  • Chloro Substituent : The chloro analog’s commercial availability suggests stability and utility in further derivatization, though its biological activity remains uncharacterized .
Comparison with Pyrrolo-Benzothiadiazines

Pyrrolo[2,1-c][1,2,4]benzothiadiazine derivatives share structural similarities but differ in ring size and substitution patterns:

Compound Name Core Structure Functional Groups Synthesis Method Pharmacological Notes Reference
{3-[(5,5-Dioxido-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]-benzothiazin-7-yl)oxy]benzyl}dimethylamine Pyrrolo-Benzothiadiazine Dimethylamine, ether linkage Boronic acid coupling Potential CNS activity
(3aS)-5,5-Dioxo-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine Pyrrolo-Benzothiadiazine None (parent structure) Enantioselective hydrogenation Patent for synthetic methodology

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of thiadiazine precursors, whereas pyrrolo analogs employ cross-coupling or asymmetric hydrogenation .
Functional Group Impact on Physicochemical Properties
  • Carboxylic Acid : Lowers logP (increased hydrophilicity) compared to esters or nitriles, as evidenced by IR and solubility data .
  • 5,5-Dioxide Moietу : Enhances hydrogen-bonding capacity and stability, as seen in consistent ¹³C NMR signals for sulfonyl groups (δ ~117–160 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid?

  • Methodological Answer :

  • Step 1 : Start with precursor nitro or amino-substituted dihydroquinoline derivatives (e.g., 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid).
  • Step 2 : Reduce nitro groups to amines using catalytic hydrogenation or chemical reductants.
  • Step 3 : Perform lactamization via polyphosphoric acid (PPA)-catalyzed thermal cyclization to form the azepino-benzothiadiazine core .
  • Step 4 : Purify via crystallization using solvents like DMF/water mixtures, and characterize intermediates using IR, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) groups.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.0 ppm), methyl/methylene groups, and carboxylic acid protons (broad ~12–14 ppm). For complex splitting patterns, employ 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., m/z 386 [M+^+] for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize synthetic yield and purity of this compound?

  • Methodological Answer :

  • Step 1 : Identify critical variables (e.g., reaction temperature, catalyst loading, solvent ratio).
  • Step 2 : Apply a 2k^k factorial design to test variable interactions. For example, vary temperature (80°C vs. 120°C) and sodium acetate concentration (0.5 g vs. 1.0 g) .
  • Step 3 : Analyze ANOVA results to prioritize factors. For instance, higher temperatures may improve cyclization but degrade acid-sensitive groups.
  • Step 4 : Validate optimized conditions with triplicate runs to ensure reproducibility .

Q. What computational strategies predict the reactivity of the benzothiadiazine core in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • Strategy 1 : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Strategy 2 : Simulate reaction pathways (e.g., sulfonyl group substitution) using Gaussian or COMSOL Multiphysics to model transition states and activation energies .
  • Strategy 3 : Integrate machine learning (ML) with quantum chemistry datasets to predict regioselectivity in heterocyclic reactions .

Q. How can researchers resolve contradictions between experimental and computational data in reaction mechanism studies?

  • Methodological Answer :

  • Approach 1 : Cross-validate computational models (e.g., DFT-predicted intermediates) with kinetic isotope effects (KIE) or trapping experiments.
  • Approach 2 : Employ microkinetic modeling to reconcile discrepancies in rate-determining steps.
  • Approach 3 : Use high-level ab initio methods (CCSD(T)) for critical steps if DFT fails to match experimental activation barriers .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Protocol 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products.
  • Protocol 2 : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition events.
  • Protocol 3 : Perform pH-rate profiling (pH 1–13) to identify hydrolysis-sensitive functional groups (e.g., sulfonyl or lactam bonds) .

Handling Data Contradictions

Q. How to address conflicting NMR data during structural elucidation of synthetic intermediates?

  • Methodological Answer :

  • Step 1 : Acquire 13C^{13}C-DEPT or HSQC to resolve overlapping signals (e.g., aromatic carbons near δ 110–140 ppm).
  • Step 2 : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions).
  • Step 3 : Re-synthesize intermediates under strictly anhydrous conditions to rule out solvent or moisture artifacts .

Theoretical and Computational Integration

Q. How can machine learning improve reaction condition screening for derivatives of this compound?

  • Methodological Answer :

  • Workflow :

Train ML models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures.

Use Bayesian optimization to iteratively refine conditions for maximum yield.

Validate predictions with high-throughput robotic screening (e.g., Chemspeed platforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.